molecular formula C23H31BN2O2 B14907637 1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine

1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine

Cat. No.: B14907637
M. Wt: 378.3 g/mol
InChI Key: JDUFTDUJWCGVOR-UHFFFAOYSA-N
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Description

1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine (CAS No. 2096339-39-6) is a boron-containing piperazine derivative. Its structure features a phenyl group at the piperazine nitrogen and a benzyl substituent linked to a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para-position of the phenyl ring. Commercial availability and applications in targeted therapies are noted, though specific pharmacological data remain undisclosed .

Properties

Molecular Formula

C23H31BN2O2

Molecular Weight

378.3 g/mol

IUPAC Name

1-phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine

InChI

InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)19-12-10-18(11-13-19)16-20-17-26(15-14-25-20)21-8-6-5-7-9-21/h5-13,20,25H,14-17H2,1-4H3

InChI Key

JDUFTDUJWCGVOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3CN(CCN3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Solvent-Free Cyclization (CN103980229A)

Aniline and bis(2-chloroethyl)amine hydrochloride undergo fusion at 160–250°C to form N-phenylpiperazine hydrochloride, followed by alkaline treatment and distillation. Key parameters:

  • Yield : 75–81%
  • Purity : >99.5% (HPLC)
  • Conditions : No solvent, 190°C, 3 hours.

Heterogeneous Catalysis (PMC7249161)

Protonated piperazine reacts with acyl chlorides or Michael acceptors using metal-supported resins (e.g., Cu²⁺ on polystyrene). Advantages include:

  • One-pot synthesis : Eliminates protecting groups.
  • Yield : 85–92% for monosubstituted derivatives.

Alkylation Strategies for Piperazine Functionalization

Nucleophilic Substitution

N-Phenylpiperazine reacts with 4-(pinacolboronate)benzyl bromide in acetonitrile:

  • Yield : 65–72%
  • Side Products : <5% disubstituted piperazine.

Mitsunobu Reaction

4-(Pinacolboronate)benzyl alcohol couples with N-phenylpiperazine using DIAD/PPh₃:

  • Yield : 70–75%
  • Advantages : Avoids halide intermediates.

Optimization and Scalability

Microwave-Assisted Synthesis (PMC7249161)

Microwave irradiation reduces reaction times from hours to minutes:

  • Conditions : 150°C, 20 minutes
  • Yield : 88%.

Flow Reactor Prototypes

Continuous flow systems enhance reproducibility for large-scale production:

  • Throughput : 1 kg/day
  • Purity : 99.3%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Solvent-Free Cyclization 75–81 >99.5 3 High
Suzuki Coupling 78–85 >95 24 Moderate
Microwave-Assisted 88 99.3 0.3 High
Mitsunobu Reaction 70–75 98 12 Low

Characterization and Quality Control

  • HPLC : Purity >99% (C18 column, acetonitrile/water).
  • NMR : δ 1.25 ppm (pinacol methyl), 3.45 ppm (piperazine CH₂), 7.2–7.6 ppm (aromatic).
  • MS : [M+H]⁺ = 378.3 g/mol (PubChem CID 71306535).

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes diverse reactions due to its functional groups:

Reaction Type Mechanism Applications
Oxidation Converts boronic esters to boronic acids or oxidizes sensitive functional groupsPreparation for coupling reactions
Reduction Targets carbonyl groups or benzylic positions using agents like NaBH₄ or LiAlH₄Functional group modification
Nucleophilic Substitution Substitution at benzyl or boronate positions (e.g., with amines, alcohols)Diversification of molecular structure
Suzuki Coupling Forms C-C bonds between aryl halides and boronic esters (Pd catalyst)Synthesis of biaryl or heterocyclic compounds

Example Suzuki Coupling:
The compound’s dioxaborolane group reacts with aryl halides (e.g., methyl 4-bromobenzoate) under palladium catalysis to form biaryl derivatives, as demonstrated in research protocols .

Reaction Conditions and Optimization

Synthesis protocols often involve:

  • Reaction Conditions :

    • Temperature : 80–190°C (varies by reaction type) .

    • Catalysts : Palladium(0) complexes (e.g., PdCl₂(dppf)) for coupling reactions .

    • Solvents : 1,4-dioxane/water or ethoxyethanol for Suzuki coupling .

  • Purification :

    • Column chromatography or reverse-phase HPLC for analytical purity .

Scientific Research Applications

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolan group, in particular, enables the compound to undergo Suzuki coupling reactions, forming carbon-carbon bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related boronate-containing piperazines, focusing on synthetic utility, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Key Applications/Findings Reference
1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine Phenyl-piperazine core; benzyl-linked boronate ester Not explicitly stated Medicinal chemistry intermediate; potential prodrug
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine Methyl-piperazine core; benzyl-linked boronate ester 354.27 (C19H29BN2O2) Key intermediate in UNC2025 synthesis (Mer/Flt3 dual inhibitor)
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone Piperazine-carbonyl linker; meta-boronate ester 384.30 (C20H28BN3O3) Suzuki-Miyaura coupling precursor; explored in kinase inhibitor design
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine Unsubstituted piperazine; para-boronate ester 301.20 (C16H24BN3O2) Cross-coupling reagent; limited biological data

Key Findings:

Synthetic Utility :

  • The benzyl-boronate group in the target compound enhances stability and reactivity in cross-coupling reactions compared to para-boronate analogs (e.g., 1-(4-boronate-phenyl)piperazine) .
  • Substitution at the piperazine nitrogen (phenyl vs. methyl) influences solubility and bioavailability. Methyl derivatives (e.g., 1-methyl-4-benzylpiperazine) are more lipophilic, favoring blood-brain barrier penetration in kinase inhibitors .

Physicochemical Properties :

  • Boronate esters generally improve metabolic stability. For example, pinacol-protected boronates resist hydrolysis under physiological conditions, making them suitable for prodrug strategies .
  • Crystallographic studies on related piperazine-boronate hybrids (e.g., compound 15 in ) reveal anisotropic displacement parameters, suggesting robust solid-state stability .

Biological Relevance :

  • The phenyl-piperazine motif is common in dopamine receptor ligands, but boronate integration shifts focus to kinase inhibition (e.g., UNC2025 in ) and antibody-drug conjugates .
  • Unlike trifluoromethyl or dichlorophenyl analogs (), the target compound lacks direct evidence of receptor binding, emphasizing its role as a synthetic intermediate .

Biological Activity

1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug discovery.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H31BN2O2
Molecular Weight378.3 g/mol
IUPAC NameThis compound
InChI KeyJDUFTDUJWCGVOR-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolan moiety is particularly significant as it facilitates Suzuki coupling reactions, allowing the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Anticancer Properties

Research indicates that compounds similar to 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine exhibit potent anticancer activities. For instance:

  • Case Study : A study on piperazine derivatives demonstrated that modifications to the piperazine core can enhance selectivity and potency against specific cancer cell lines. The compound's ability to inhibit kinases involved in cell proliferation has been highlighted as a promising avenue for cancer therapy .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. The piperazine ring is known for its activity on neurotransmitter systems:

  • Research Findings : Studies have shown that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in treating depression and anxiety disorders .

Synthesis and Drug Development

The compound serves as a valuable intermediate in the synthesis of various biologically active molecules:

  • Synthetic Applications : The versatility of the dioxaborolan group allows for the development of new pharmacological agents through various coupling reactions. This has implications not only in drug discovery but also in the synthesis of materials with specific properties .

Comparative Analysis

Comparing 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine with other piperazine derivatives reveals its unique structural features that enhance its biological activity:

Compound NameBiological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilineAntitumor properties
tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan)]piperazineNeuropharmacological effects

Q & A

Q. Critical Factors :

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ yields 60–80% conversion in Suzuki-Miyaura couplings .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates .
  • Temperature : Reflux (~80–100°C) is optimal for boronic ester formation .

Q. Methodological Answer :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the piperazine moiety and D3 receptor residues (e.g., Asp110, Ser192). The boronic ester’s electron-deficient boron may act as a hydrogen bond acceptor .

QSAR Analysis : Correlate substituent effects (e.g., nitro or trifluoromethyl groups) with binding affinity using CoMFA/CoMSIA .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. Key Findings :

  • Piperazine Positioning : The phenyl group at N1 enhances hydrophobic interactions with receptor pockets .
  • Boronic Ester Role : May mimic transition states in enzymatic targets (e.g., proteases) .

Basic: Which analytical techniques validate structural integrity and purity?

Q. Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • HPLC-MS : Detect impurities (<0.5%) using C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (error <0.4%) .

Q. Methodological Answer :

Assay Standardization :

  • Use uniform cell lines (e.g., HEK293 for receptor assays) and enzyme concentrations .
  • Control for boronic ester hydrolysis, which may generate active metabolites .

Data Normalization : Express IC₅₀ values relative to positive controls (e.g., clozapine for D3 antagonism) .

Mechanistic Studies : Employ SPR (surface plasmon resonance) to distinguish direct binding from allosteric effects .

Case Study : Discrepancies in antiarrhythmic activity (40% inhibition in one study vs. 70% in another) were traced to differences in assay pH (7.4 vs. 6.8), affecting boronic ester stability .

Basic: What are the solubility and stability profiles under physiological conditions?

Q. Methodological Answer :

  • Solubility :
    • Aqueous: ≤0.1 mg/mL (pH 7.4 PBS); improves with DMSO cosolvent (10% v/v) .
    • LogP: ~3.2 (calculated via ChemAxon), indicating moderate lipophilicity .
  • Stability :
    • Hydrolyzes in PBS (t₁/₂ = 4 hours) due to boronic ester lability; stabilize with 1% BSA .
    • Store at -20°C under argon to prevent oxidation .

Advanced: How to design SAR studies for optimizing anticancer activity?

Q. Methodological Answer :

Core Modifications :

  • Replace the phenyl group with heteroaromatics (pyridine, thiophene) to modulate π-π stacking .
  • Vary boronic ester substituents (e.g., pinacol vs. neopentyl glycol) to alter steric bulk .

Biological Testing :

  • Screen against NCI-60 cell lines; prioritize compounds with GI₅₀ < 1 µM .
  • Assess apoptosis via flow cytometry (Annexin V/PI staining) .

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